molecular formula C26H20N4 B5279114 (Z)-2-(1H-benzimidazol-2-yl)-3-[1-[(4-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-[1-[(4-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile

Cat. No.: B5279114
M. Wt: 388.5 g/mol
InChI Key: WISYUZUETJBECJ-ZHZULCJRSA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-[1-[(4-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile is an organic compound that features a benzimidazole and indole moiety connected through a propenenitrile linker. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-[1-[(4-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative.

    Formation of Indole Moiety: Using Fischer indole synthesis or other methods starting from phenylhydrazine and a ketone.

    Coupling Reaction: The benzimidazole and indole intermediates are then coupled using a suitable linker, such as propenenitrile, under specific conditions (e.g., base-catalyzed reaction).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or indole rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or indole rings.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted benzimidazole or indole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Investigated for antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile
  • 2-(1H-benzimidazol-2-yl)-3-(1H-indol-3-yl)prop-2-enenitrile

Uniqueness

  • Structural Features : The presence of both benzimidazole and indole moieties linked through a propenenitrile group.
  • Biological Activity : Unique biological activities due to the specific arrangement of functional groups.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[1-[(4-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4/c1-18-10-12-19(13-11-18)16-30-17-21(22-6-2-5-9-25(22)30)14-20(15-27)26-28-23-7-3-4-8-24(23)29-26/h2-14,17H,16H2,1H3,(H,28,29)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISYUZUETJBECJ-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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